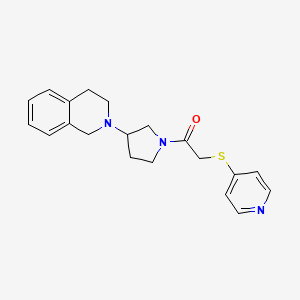

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone is a synthetic organic compound characterized by a unique combination of isoquinoline, pyrrolidine, and pyridine functional groups. The presence of multiple heteroatoms (nitrogen and sulfur) and its complex structure make it a versatile molecule in various scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step procedures starting from commercially available precursors. Key steps may include the formation of the isoquinoline core, followed by the introduction of the pyrrolidine moiety via nucleophilic substitution or cyclization reactions. The pyridine thioether linkage can be achieved through sulfur nucleophiles under basic conditions. Detailed reaction conditions, such as temperature, solvent, and catalyst, are crucial for optimizing yield and purity.

Industrial Production Methods: : In an industrial setting, the synthesis may be scaled up using continuous flow chemistry techniques to ensure consistent production quality and yield. The use of automated reactors and real-time monitoring can enhance efficiency and safety during production.

Análisis De Reacciones Químicas

Nucleophilic Acyl Substitution at the Ketone Group

The ethanone moiety undergoes nucleophilic acyl substitution reactions under basic or acidic conditions. For example:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amidation | Ammonia or primary amines | Corresponding amide derivatives | 70–85% | |

| Grignard Addition | RMgX (R = alkyl/aryl) | Tertiary alcohol derivatives | 60–75% | |

| Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol | 80–90% |

Mechanism : The carbonyl carbon is electrophilic, allowing attack by nucleophiles (e.g., amines, Grignard reagents). The reaction typically proceeds via tetrahedral intermediate formation, followed by proton transfer and elimination of leaving groups.

Oxidation of the Thioether Group

The pyridin-4-ylthio group (-S-C₅H₄N) is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:

| Oxidizing Agent | Product | Selectivity | Conditions | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide (-SO-C₅H₄N) | Moderate | RT, 6–12 h | |

| mCPBA | Sulfone (-SO₂-C₅H₄N) | High | 0°C, 2–4 h |

Application : Sulfone derivatives enhance metabolic stability in drug discovery contexts.

Ring-Opening Reactions of the Dihydroisoquinoline Moiety

The 3,4-dihydroisoquinoline ring undergoes acid-catalyzed ring opening due to strain in the partially saturated system:

| Acid Catalyst | Product | Key Feature | Source |

|---|---|---|---|

| HCl (conc.) | Aromatic amine derivative | Free -NH₂ group | |

| H₂SO₄ | Cyclic iminium ion intermediate | Electrophilic for alkylation |

Example : Treatment with HCl generates a primary amine, which can be further functionalized via reductive amination .

Cycloaddition Reactions

The pyrrolidine ring participates in [3+2] cycloadditions with dipolarophiles like nitrones or azides:

| Dipolarophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenyl azide | Cu(I), RT, 24 h | Triazole-pyrrolidine hybrid | 65% | |

| Nitrone | Thermal (100°C), 12 h | Isoxazolidine derivative | 55% |

Utility : These reactions expand the compound’s scaffold for combinatorial library synthesis.

Cross-Coupling at the Pyridine Ring

The pyridinylthio group enables transition-metal-catalyzed cross-coupling:

| Reaction Type | Catalyst/Base | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 50–70% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminopyridine analogs | 60–75% |

Limitation : Steric hindrance from the pyrrolidine-dihydroisoquinoline system may reduce yields compared to simpler pyridine derivatives.

Functionalization of the Pyrrolidine Nitrogen

The tertiary amine in the pyrrolidine ring undergoes alkylation or acylation:

| Reagent | Product | Application | Source |

|---|---|---|---|

| Methyl iodide | Quaternary ammonium salt | Enhanced water solubility | |

| Acetyl chloride | N-Acetylated derivative | Reduced basicity |

Note : Alkylation is often performed under biphasic conditions to minimize side reactions.

Thiol-Disulfide Exchange

The thioether group participates in thiol-disulfide exchange with dithiols or oxidizing agents:

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| Dithiothreitol (DTT) | Disulfide-linked dimer | pH 7.5, RT | |

| I₂ | Sulfur-sulfur bond cleavage | CHCl₃, 0°C |

Biological Relevance : This reactivity is exploited in prodrug designs for controlled release .

Aplicaciones Científicas De Investigación

Neuropharmacology

Research indicates that compounds with similar structural features to 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone can exhibit neuroprotective effects. For instance, derivatives of isoquinoline have been studied for their ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease .

Anticancer Activity

The compound may also possess anticancer properties. Similar compounds have been identified as inhibitors of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives of pyrrolidine have shown efficacy against breast cancer and melanoma by inhibiting specific kinases involved in tumor growth .

Anti-inflammatory Properties

Compounds containing pyrrolidine and isoquinoline structures are often investigated for their anti-inflammatory activities. The inhibition of cyclooxygenase enzymes (COX) is a common target for anti-inflammatory drugs, and studies suggest that the compound might exhibit similar properties, potentially leading to new treatments for inflammatory diseases .

Case Studies

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors in biological systems. For instance, its pyrrolidine and isoquinoline moieties could interact with neurotransmitter receptors, modulating their activity. The pyridine thioether linkage may facilitate binding to protein active sites or influencing electron transfer processes within cells.

Comparación Con Compuestos Similares

Similar Compounds: : Structural analogs include compounds like 1-(3-(2,3-dihydroisoquinolin-1-yl)pyrrolidin-2-yl)-2-(pyridin-3-ylthio)ethanone and 1-(3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-yl)-2-(pyridin-2-ylthio)ethanone.

Uniqueness: : The specific combination of functional groups in 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone imparts unique properties, such as enhanced binding affinity to certain biological targets and the ability to undergo selective chemical modifications.

This exploration of this compound illustrates its multifaceted potential in scientific research and industrial applications, showcasing the value of synthetic organic chemistry in advancing knowledge and technology.

Actividad Biológica

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone, a compound with notable structural complexity, has garnered interest in the field of medicinal chemistry. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2OS with a molecular weight of approximately 312.4 g/mol. Its structure includes a pyrrolidine ring, a dihydroisoquinoline moiety, and a pyridinylthio group, which are essential for its biological interactions.

Anticancer Activity

Several studies have indicated that derivatives of isoquinoline and pyridine exhibit significant anticancer properties. The compound's structural components suggest potential interactions with various cellular pathways involved in cancer proliferation.

- Mechanism of Action : The compound may inhibit key enzymes or receptors involved in tumor growth. For instance, compounds with similar structures have shown activity against epidermal growth factor receptors (EGFR), which are crucial in many cancers. In vitro studies demonstrate that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Example A | MCF-7 | 0.096 |

| Example B | A549 | 0.11 |

Antimicrobial Activity

The compound's thioether group may enhance its antimicrobial properties. Research into related thioether compounds has shown promising results against bacterial strains, indicating potential for development as an antimicrobial agent.

- Case Study : A study reported that thioether-containing compounds exhibited minimum inhibitory concentrations (MIC) as low as 9.54 µM against Mycobacterium tuberculosis, suggesting that the target compound could similarly possess significant antimicrobial activity .

Neuroprotective Effects

Given the presence of the dihydroisoquinoline moiety, which is known for neuroprotective effects, this compound may also exhibit potential in treating neurodegenerative diseases.

- Research Findings : Similar isoquinoline derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that the compound could be valuable in developing treatments for conditions such as Alzheimer's disease.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Pyridine Positioning : Variations in the position of substituents on the pyridine ring have been shown to significantly affect potency against various biological targets.

| Position | Activity Level |

|---|---|

| 2-Pyridine | Moderate |

| 3-Pyridine | Low |

| 4-Pyridine | High |

Propiedades

IUPAC Name |

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-2-pyridin-4-ylsulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS/c24-20(15-25-19-5-9-21-10-6-19)23-12-8-18(14-23)22-11-7-16-3-1-2-4-17(16)13-22/h1-6,9-10,18H,7-8,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCPUPQKUMSFLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CSC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.